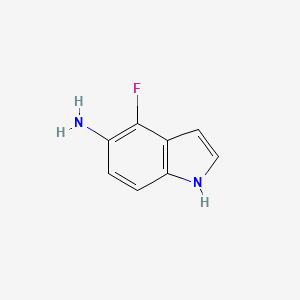

4-Fluoro-1H-indol-5-amine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-fluoro-1H-indol-5-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7FN2/c9-8-5-3-4-11-7(5)2-1-6(8)10/h1-4,11H,10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNGXBCBAWNMEGI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CN2)C(=C1N)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7FN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Fluoro 1h Indol 5 Amine and Its Precursors

Classical Approaches to Indole (B1671886) Core Synthesis with Fluorination Considerations

Traditional methods for indole synthesis have been refined to accommodate the introduction of a fluorine atom at the C4 position, a crucial step in forming the target compound's backbone.

The Fischer indole synthesis, a robust and historic method discovered by Emil Fischer in 1883, remains a cornerstone for creating indole rings. wikipedia.orgbyjus.com This reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which is itself formed from the condensation of a phenylhydrazine (B124118) with an aldehyde or ketone. wikipedia.orgbyjus.com For the synthesis of fluorinated indoles like 4-fluoro-1H-indol-5-amine, this method is adapted by using a appropriately substituted phenylhydrazine.

The general mechanism proceeds through the formation of a phenylhydrazone, which then isomerizes to an enamine. byjus.com Subsequent protonation and a organic-chemistry.orgorganic-chemistry.org-sigmatropic rearrangement lead to a diimine intermediate. This intermediate then undergoes cyclization and elimination of ammonia (B1221849) to yield the aromatic indole ring. byjus.com The use of various acid catalysts, including Brønsted acids like HCl and H₂SO₄, and Lewis acids such as ZnCl₂ and BF₃, can influence the reaction's efficiency. wikipedia.org

A significant modification to the classical Fischer indole synthesis involves a palladium-catalyzed cross-coupling reaction to form the necessary N-aryl hydrazones, which can then be cyclized to indoles. wikipedia.orgorganic-chemistry.org This approach expands the scope of the reaction by allowing for the use of aryl bromides and hydrazones. wikipedia.org

| Reaction | Description | Key Features |

| Classical Fischer Indole Synthesis | Acid-catalyzed cyclization of a (substituted) phenylhydrazine and an aldehyde or ketone. wikipedia.orgbyjus.com | Wide applicability, various acid catalysts can be used. wikipedia.org |

| Buchwald Modification | Palladium-catalyzed cross-coupling of aryl bromides and hydrazones to form N-arylhydrazones, followed by cyclization. wikipedia.org | Expands substrate scope, supports intermediacy of hydrazones. wikipedia.org |

| Microwave-Assisted Fischer Synthesis | Utilizes microwave irradiation to accelerate the reaction between arylhydrazine hydrochlorides and ketones, leading to regioselective indole formation. openmedicinalchemistryjournal.com | Faster reaction times and often higher yields compared to conventional heating. openmedicinalchemistryjournal.com |

Achieving regioselective fluorination, particularly at the C4 position of the indole ring, is a critical challenge. The electronic properties of the indole nucleus typically favor electrophilic substitution at other positions. Therefore, strategies often involve directing groups or the use of specialized fluorinating agents.

One effective strategy involves the use of a removable directing group at the C3 position of the indole. This approach, catalyzed by palladium, allows for the selective fluoroalkylation at the C4-position. nih.gov The choice of a suitable directing group is key to achieving high regioselectivity. nih.gov Another approach involves the direct fluorination of the indole ring using electrophilic fluorinating agents. However, the inherent reactivity of the indole ring can lead to a mixture of products, making regiocontrol difficult. researchgate.net The presence of electron-withdrawing groups on the indole ring can decrease its reactivity towards fluorination, sometimes requiring longer reaction times. researchgate.net

| Method | Description | Key Features |

| Palladium-Catalyzed C-H Fluoroalkylation | Employs a removable directing group at the C3 position to guide the fluoroalkylation to the C4 position. nih.gov | High regioselectivity for the C4 position. nih.gov |

| Direct Electrophilic Fluorination | Utilizes electrophilic fluorinating agents to directly introduce a fluorine atom onto the indole ring. | Can be challenging to control regioselectivity due to the indole's electronic properties. researchgate.net |

The final key step in the synthesis of this compound is the introduction of an amine group at the C5 position. A common method to achieve this is through the reduction of a nitro group at the C5 position. For instance, 7-fluoro-5-nitro-1H-indole can be reduced to 7-fluoro-1H-indol-5-amine using reagents like iron in the presence of ammonium (B1175870) chloride. chemicalbook.com This method is a reliable way to introduce the amine functionality late in the synthetic sequence.

Another strategy involves the use of directing groups to control the position of amination. While specific examples for the C5 amination of a 4-fluoroindole (B1304775) are not prevalent in the provided search results, the principle of using directing groups for C-H functionalization is well-established for indoles. rsc.orgresearchgate.net

| Method | Description | Key Features |

| Reduction of a Nitro Group | A nitro group at the C5 position is reduced to an amine group, typically using a metal catalyst like iron. chemicalbook.com | A common and effective method for introducing an amine group. |

Modern and Advanced Synthetic Routes for this compound

Contemporary synthetic chemistry offers more sophisticated and efficient methods for constructing complex molecules like this compound, often providing better yields and milder reaction conditions.

Transition metal catalysis, particularly with palladium, has revolutionized indole synthesis. wikipedia.orgbohrium.comnih.gov These methods offer high efficiency and versatility. The Larock indole synthesis, for example, utilizes a palladium catalyst to form indoles from an ortho-iodoaniline and a disubstituted alkyne. wikipedia.org This reaction is highly versatile and can be adapted to produce a wide range of substituted indoles. wikipedia.org

Palladium-catalyzed C-H activation is another powerful tool for indole synthesis and functionalization. nih.gov This approach allows for the direct formation of C-C or C-N bonds from an inert C-H bond, offering a more atom-economical route. nih.gov For instance, palladium/norbornene cooperative catalysis has been used for the three-component synthesis of indoles from aryl iodides, internal alkynes, and an amine source. nih.gov

| Catalyst System | Reaction Type | Key Features |

| Palladium(0)/Palladium(II) | Larock Indole Synthesis | Heteroannulation of o-iodoanilines and alkynes. wikipedia.org |

| Palladium/Norbornene | Catellani-type Reactions | Vicinal difunctionalization of an aryl halide and its ortho-C-H bond. nih.gov |

| Copper | Dehydrogenation/Amination | Can be used for C-H amination and dehydrogenation to form the indole ring. mdpi.com |

| Rhodium(III) | C-H Activation/Annulation | Cyclization of N-nitrosoanilines with alkynes. organic-chemistry.org |

| Cobalt(III) | Cross-Dehydrogenative Coupling | Intramolecular cyclization of ortho-alkenylanilines. mdpi.com |

Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single step to form a product that incorporates portions of all the starting materials. tandfonline.comnih.gov This approach is valued for its atom economy, operational simplicity, and ability to generate molecular diversity. tandfonline.com

While a specific MCR for the direct synthesis of this compound is not detailed in the provided search results, the principles of MCRs are widely applied to the synthesis of substituted indoles. tandfonline.comnih.govresearchgate.net For example, a three-component, one-pot sequential approach can be used to generate 3-substituted indoles by reacting an indole, an aldehyde, and a nucleophile. tandfonline.com These strategies could potentially be adapted by using appropriately functionalized starting materials to construct the this compound scaffold.

| Reaction Type | Components | Key Features |

| One-Pot Sequential Synthesis | Indole, Aldehyde, Nucleophile | Step economy, reduced waste, operational simplicity. tandfonline.com |

| Indole-based Tetra-arylimidazole Synthesis | 2-Arylindole-3-carbaldehydes, Substituted Anilines, Benzil, Ammonium Acetate | Four-component condensation strategy. nih.gov |

| Indol-3-yl Substituted Pyran Synthesis | 3-Cyanoacetyl Indoles, Aldehydes, Malononitrile | One-pot reaction often accelerated by ultrasound. nih.gov |

Microwave-Assisted Synthesis Techniques for Enhanced Efficiency

Microwave-assisted organic synthesis (MAOS) has emerged as a significant tool for accelerating chemical reactions, offering substantial improvements over conventional heating methods. eurekaselect.com The primary advantage of using microwave irradiation is the rapid and uniform heating of the reaction mixture, which can dramatically reduce reaction times, often from hours to minutes, and frequently leads to higher product yields and purities. eurekaselect.comderpharmachemica.com

| Reaction Type | Conventional Method (Time) | Microwave Method (Time) | Yield Improvement | Reference |

|---|---|---|---|---|

| Schiff Base Formation | 6 - 7 hours | 10 - 30 minutes | Often higher yields and purity | nih.gov |

| Triazolothiadiazole Synthesis | ~7 hours | 5 minutes | Higher yields reported | derpharmachemica.com |

| N-substituted Indole Synthesis | Not specified | Utilized for efficiency | Enabled rational design and synthesis | tandfonline.com |

Optimization of Reaction Conditions and Yields

The optimization of reaction parameters is a cornerstone of modern chemical synthesis, aiming to maximize product yield and selectivity while minimizing waste and energy consumption. This involves a systematic approach to adjusting variables such as catalysts, solvents, temperature, and reaction time.

Catalytic Systems for Improved Selectivity and Yield

Palladium (Pd) and Copper (Cu) Catalysts : These metals are widely used for C-H activation and cross-coupling reactions. Palladium catalysts, often in conjunction with specific ligands, can direct the fluorination to a specific position on an aromatic ring, improving selectivity. beilstein-journals.org For example, Pd-catalyzed C-H fluorination using reagents like Selectfluor® can be directed by functional groups already present on the substrate. beilstein-journals.org Copper-based systems are also prominent, particularly in photoredox catalysis, which uses visible light to drive reactions under mild conditions, showing high functional group tolerance. mdpi.com

Gold (Au) Catalysts : Gold catalysis has been effectively used for the cycloisomerization of indole derivatives, a key step in forming complex spirocyclic structures. researchgate.net This methodology allows for the construction of the intricate indole framework with high efficiency. researchgate.net

Iron (Fe) Catalysts : In some C-H fluorination reactions of azaheterocycles, the addition of an iron(III) complex has been found to improve yields, showcasing the role of co-catalysts in optimizing synthetic outcomes. beilstein-journals.org

Artificial Metalloenzymes : For achieving unparalleled selectivity, researchers have developed artificial enzymes. For instance, a manganese-containing mini-enzyme has demonstrated the ability to catalyze the oxidation of indoles at the C3 position with extremely high product selectivity (86%), a result not achievable with traditional catalysts. acs.org Such bio-inspired systems represent a frontier in selective synthesis. acs.org

| Catalyst Type | Reaction | Key Advantages | Reference |

|---|---|---|---|

| Palladium (Pd) | Directed C-H Fluorination, Cross-Coupling | High regioselectivity, versatile | beilstein-journals.org |

| Copper (Cu) | Photoredox Fluorination, C-N Coupling | Mild reaction conditions, high functional group tolerance | mdpi.com |

| Gold (Au) | Cycloisomerization | Efficient synthesis of complex indole structures | researchgate.net |

| Manganese (Mn) Artificial Enzyme | Selective C3-Oxidation | Unprecedented product selectivity | acs.org |

Process Intensification Techniques in Laboratory-Scale Synthesis

Process intensification (PI) involves the development of innovative equipment and techniques to create dramatically more efficient, safer, and sustainable chemical processes. abo.fimdpi.com On a laboratory scale, this often translates to the use of continuous flow reactors and alternative energy sources.

Continuous Flow Chemistry : Instead of traditional batch reactors, continuous flow systems use micro- or milliscale reactors where reagents are continuously pumped and mixed. frontiersin.org This technology offers superior control over reaction parameters like temperature and mixing, leading to better yield and selectivity. abo.fi The high surface-area-to-volume ratio allows for rapid heat exchange, making it possible to safely perform highly exothermic reactions. abo.fi Flow chemistry has been successfully applied to Fischer indole syntheses, demonstrating its utility for constructing the core of the target molecule. goflow.at

Alternative Energy Sources : Beyond microwaves, ultrasound is another energy source used for process intensification. Sonication can enhance mass transfer and accelerate reaction rates, a field known as sonochemistry. mdpi.com While scaling up ultrasound applications can be challenging, its combination with microreactors is an emerging area for intensifying organic synthesis. frontiersin.org

These PI techniques allow for the exploration of novel process windows, enabling reactions to be run under conditions that would be unsafe or inefficient in conventional batch setups. abo.fi

Synthesis of Positional Isomers and Related Fluorinated Indoleamines for Comparative Studies

The synthesis of positional isomers and closely related analogues is a critical component of medicinal chemistry and drug discovery. By systematically altering the position of substituents, such as the fluorine atom or the amine group on the indole ring, researchers can perform Structure-Activity Relationship (SAR) studies. These studies are essential for understanding how a molecule's three-dimensional structure and electronic properties influence its biological activity.

For example, in the development of kinase inhibitors, a series of pyridopyrimidine derivatives were synthesized with amino groups at different positions of an attached indole ring (4-, 5-, and 6-amino). nih.gov The results showed that the 5-amino indole analogues possessed the most potent cytotoxic activity, and replacing this moiety with its positional isomers led to a substantial loss of activity. nih.gov This highlights the critical importance of the substituent's position.

| Isomer/Analogue | Rationale for Synthesis | Typical Finding | Reference |

|---|---|---|---|

| 6-Fluoro-1H-indol-5-amine | Compare with 4-fluoro isomer to assess impact of fluorine position. | Positional changes affect electronic properties and metabolic stability. | |

| 4-, 5-, 6-Amino Indole Derivatives | Structure-Activity Relationship (SAR) study for kinase inhibition. | The 5-amino indole isomer showed the highest biological activity. | nih.gov |

| 7-Fluoro Indole Analogue | Improve binding stability and metabolic resistance. | Fluorine at the 7-position significantly improved desired properties. | frontiersin.org |

Chemical Reactivity and Transformation Mechanisms of 4 Fluoro 1h Indol 5 Amine

Fundamental Reaction Pathways of the Indole (B1671886) Nucleus

The indole ring system, a fusion of a benzene (B151609) and a pyrrole (B145914) ring, is an electron-rich heterocycle. bhu.ac.in This characteristic makes its chemistry predominantly driven by electrophilic substitution reactions. bhu.ac.in The preferred site for electrophilic attack is the C3 position, as the resulting cationic intermediate (a σ-complex) is more stable compared to the intermediate formed from an attack at the C2 position. bhu.ac.in This stability arises from the ability of the nitrogen atom's lone pair of electrons to delocalize and stabilize the positive charge without disrupting the aromaticity of the benzene ring. bhu.ac.in Common reactions of the indole nucleus include the Mannich reaction, Vilsmeier-Haack reaction, and reactions with Michael acceptors. bhu.ac.in

Reactions Involving the Amine Functional Group at C5

The presence of the amino group at the C5 position introduces a site of significant nucleophilicity and a handle for a variety of chemical transformations.

The oxidation of 5-aminoindoles can proceed through several pathways. Electrochemical oxidation of 5-aminoindole (B14826) on a platinum electrode can lead to the formation of polymeric films. chem-soc.si Below a certain potential (0.62 V vs. SCE), uniform, electrochemically active yellow films of poly(5-aminoindole) are formed. chem-soc.si At higher potentials, further oxidation results in different, less redox-active materials. chem-soc.si Other studies have shown that the electrochemical oxidation of various 5-substituted indoles leads to the formation of a redox-active film composed of cyclic trimers. rsc.orgrsc.org However, for 5-aminoindole specifically, the formation of a redox-active film is inhibited on a bare platinum electrode. This is attributed to the adsorption of the monomer onto the electrode via the amino group, which leads to the preferential oxidation of the substituent and the formation of an electroinactive product. rsc.orgrsc.org

In chemical reactions, the high electron-donating ability of the amino group can lead to side reactions. For instance, in the Baeyer-Mills reaction of 5-aminoindole with nitrosobenzene, the desired azoheteroarene product is formed in low amounts. Instead, the highly electron-rich 5-aminoindole reduces the nitrosobenzene, leading to azoxybenzene (B3421426) as a major byproduct. nih.gov This competing reaction pathway can be suppressed by modifying the electronic properties of the indole, for example, through N-substitution. nih.gov

Table 1: Effect of N-Substitution on the Baeyer-Mills Reaction of 5-Aminoindole with Nitrosobenzene nih.gov

| N-Substituent | Calculated Eox (V vs. SHE) | Azoheteroarene Yield (%) | Azoxybenzene Yield (%) |

|---|---|---|---|

| H | 0.62 | 11 | >40 |

| Boc | 0.99 | 66 | <5 |

| Ac | 1.12 | 74 | <5 |

| Ts | 1.17 | 78 | <5 |

While the amino group itself is generally in a reduced state, reactions involving the reduction of a precursor group to form the amine are fundamental. 5-Aminoindoles are commonly synthesized by the reduction of the corresponding 5-nitroindoles. acs.org Various reducing agents can be employed for this transformation. Catalytic hydrogenation using palladium on carbon (Pd/C) is an effective method for converting a 5-nitro group to a 5-amino group. acs.orgd-nb.info Another reagent used for this reduction is sodium hydrosulfite. acs.org It has been noted that some substituted 5-aminoindole derivatives can be unstable and susceptible to air oxidation. d-nb.info

The amine group at C5 is a primary site for acylation and alkylation reactions. Acylation reactions, for instance, can be performed to synthesize N-N axially chiral aminoindoles. ntu.edu.sgdicp.ac.cn Aroyl chlorides and carboxylic anhydrides have been used as efficient acylating reagents in the presence of a chiral isothiourea catalyst to achieve atroposelective N-acylation, producing aromatic and aliphatic amides, respectively. ntu.edu.sgdicp.ac.cn These reactions can be influenced by substituents on the indole ring, with both electron-donating and electron-withdrawing groups at the 4-, 5-, and 6-positions being well-tolerated. dicp.ac.cn

Alkylation can occur at the amine functionality or the indole nitrogen. For example, N-substituted 4-aminoindoles can undergo regioselective Friedel–Crafts alkylation at the C5 position. nih.gov The indole nitrogen of 5-nitroindole (B16589) can be alkylated using a halide derivative and sodium hydride, with the resulting nitro-compound subsequently reduced to the corresponding 5-aminoindole derivative. tandfonline.com

Reactivity Influenced by the Fluorine Substituent at C4

The fluorine atom at the C4 position significantly modifies the electronic properties of the indole ring, thereby influencing its reactivity.

Furthermore, the fluorine substituent can influence the oxidation potential of the molecule. nih.gov This electronic modulation affects not only the reactivity of the indole core but also that of the attached functional groups. The combination of the electron-donating amine group at C5 and the electron-withdrawing fluorine atom at C4 creates a complex electronic environment that dictates the regioselectivity and rate of various chemical transformations. nih.gov

Derivatization Strategies for Functionalization and Diversification

The 4-Fluoro-1H-indol-5-amine scaffold is a versatile platform for creating a diverse library of chemical compounds through various derivatization strategies. Functionalization can be targeted at three primary sites: the indole nitrogen, the exocyclic amine group, and the carbon atoms of the indole ring to introduce or modify side chains.

N-Substitution of the Indole Nitrogen

The nitrogen atom of the indole ring (N-1) possesses a proton that can be removed by a suitable base, rendering the nitrogen nucleophilic. This allows for the introduction of various substituents through alkylation or acylation, which can significantly alter the molecule's steric and electronic properties. bhu.ac.in

N-Alkylation: This is commonly achieved by treating the indole with a base such as sodium hydride (NaH) to form the indolyl anion, followed by reaction with an alkylating agent like an alkyl halide. bhu.ac.in For instance, N-alkylation of indole derivatives has been successfully performed using various benzyl (B1604629) and alkyl halides. researchgate.net A study demonstrated the N-alkylation of 5-nitroindoline (B147364) using various aldehydes under reductive conditions, a method also applicable to indole scaffolds. nih.gov Another approach involves a three-component Mannich-type reaction in aqueous microdroplets, which has been shown to chemoselectively produce N-alkylated indoles. stanford.edu

N-Acylation: Acylation of the indole nitrogen is another common modification. This can be accomplished using acylating agents such as acyl chlorides or anhydrides, often in the presence of a base. bhu.ac.in For example, 5-nitroindoline has been acylated at the N-1 position with 4-fluorobenzoyl chloride in high yield. nih.gov Such modifications are crucial in medicinal chemistry for modulating the interaction of the indole scaffold with biological targets.

The following table presents examples of reagents used for the N-substitution of indole cores.

| Reaction Type | Reagent Class | Example Reagent | Resulting Moiety |

| N-Alkylation | Alkyl Halides | 4-Fluorobenzyl bromide nih.gov | N-(4-Fluorobenzyl) |

| N-Alkylation | Aldehydes (reductive) | Butyraldehyde stanford.edu | N-Butyl |

| N-Acylation | Acyl Chlorides | 4-Fluorobenzoyl chloride nih.gov | N-(4-Fluorobenzoyl) |

| N-Acylation | Anhydrides | Acetic anhydride (B1165640) bhu.ac.in | N-Acetyl |

Functionalization at the Amine Group

The primary amine at the C-5 position is a key handle for derivatization, offering a straightforward route to introduce a wide array of functional groups, most notably through amide bond formation.

Amide Synthesis: The most prevalent strategy for functionalizing the 5-amino group is its acylation to form an amide linkage. This reaction is fundamental in medicinal chemistry. acs.org The synthesis of 4-Fluoro-N-(1H-indol-5-yl)benzamide is a direct example of this transformation, where the amine group of an indol-5-amine reacts with a substituted benzoyl derivative. This reaction can be carried out using a carboxylic acid activated by a coupling agent or by using a more reactive acyl chloride or anhydride. organic-chemistry.org Boron-based reagents like B(OCH2CF3)3 have also been developed for efficient direct amidation between carboxylic acids and amines. acs.org

Reductive Amination: The primary amine can also react with aldehydes or ketones to form an intermediate imine, which can then be reduced in situ to yield a secondary or tertiary amine. This two-step one-pot process, known as reductive amination, is a powerful tool for building molecular complexity.

The table below details common functionalization strategies for the amine group.

| Reaction Type | Reagent Class | Example Reagent | Resulting Functional Group |

| Amidation | Carboxylic Acids (+ coupling agent) | Phenylacetic Acid | N-Phenylacetyl amide |

| Amidation | Acyl Chlorides | Benzoyl Chloride | Benzamide (B126) |

| Reductive Amination | Aldehydes (+ reducing agent) | 4-Fluorobenzaldehyde | N-(4-Fluorobenzyl)amine |

| Reductive Amination | Ketones (+ reducing agent) | Acetone | N-Isopropylamine |

Side-Chain Modifications for Scaffold Variation

Introducing or modifying side chains on the carbon framework of the indole ring is a critical strategy for exploring the chemical space around the this compound core. These modifications can dramatically influence the molecule's biological activity by altering its size, shape, and polarity. mdpi.com

C-3 Substitution: The C-3 position is the most nucleophilic carbon in the indole ring and is the preferred site for electrophilic substitution. bhu.ac.in Various side chains can be introduced at this position. For example, the Mannich reaction introduces an aminomethyl side chain, while Friedel-Crafts acylation with an acyl chloride and a Lewis acid catalyst installs an acyl group, which can be further modified. bhu.ac.in Selective oxidation of alkyl side chains at the C-3 position is also a known transformation. acs.org

Substitution at Other Positions: While C-3 is the most reactive site, modifications at other positions are also synthetically accessible and important for structure-activity relationship (SAR) studies. acs.orgnih.gov For instance, photochemical reactions have been used to introduce formyl groups at the C-4 and C-6 positions of tryptophan. nih.gov Indoline, a related scaffold, undergoes regiospecific ortho-oxyalkylation at the C-7 position. ineosopen.org These methods highlight the potential for introducing side chains at various points on the indole ring to generate diverse molecular architectures.

The following table summarizes methods for introducing side chains onto the indole scaffold.

| Position | Reaction Type | Reagent Example | Introduced Side Chain |

| C-3 | Mannich Reaction | Formaldehyde, Dimethylamine | -CH2N(CH3)2 |

| C-3 | Friedel-Crafts Acylation | Acetyl Chloride, AlCl3 | -C(O)CH3 |

| C-2 | Lithiation followed by Electrophile | n-BuLi, then CH3I | -CH3 |

| C-7 | Arylation (via Suzuki/Heck coupling) | Arylboronic acid, Pd catalyst | Aryl group |

Spectroscopic and Advanced Analytical Methodologies for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Isotopic and Structural Analysis

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. However, specific NMR data for 4-Fluoro-1H-indol-5-amine are not available in published literature.

¹H NMR Spectroscopic Characterization

No experimental ¹H NMR spectra or detailed data tables for this compound could be located. For comparative purposes, the related compound, 2-tert-butyl-4-fluoro-1H-indol-5-amine, shows proton signals at δ 7.80 (brs, 1H), 6.91 (d, J=8.4 Hz, 1H), 6.64 (dd, J=0.9, 2.4 Hz, 1H), and 6.23 (s, 1H) in CDCl₃. google.com One would anticipate a complex aromatic region for this compound, with characteristic couplings between the aromatic protons and the fluorine atom, but specific chemical shifts and coupling constants remain unconfirmed.

¹³C NMR Spectroscopic Characterization

Similarly, published ¹³C NMR data for this compound are absent from the scientific record. Analysis of related structures, such as 4-fluoro-N-(1H-indol-5-yl)benzamide, reveals complex aromatic signals, but these are influenced by the additional benzamide (B126) substituent. nih.gov For this compound, the carbon directly bonded to the fluorine atom would exhibit a large coupling constant (¹JCF), and other nearby carbons would also show smaller C-F couplings, which are critical for unambiguous signal assignment.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

While a full mass spectrum and detailed fragmentation analysis for this compound are not available, its molecular formula, C₈H₇FN₂, dictates a theoretical exact mass of approximately 150.06 g/mol . High-resolution mass spectrometry (HRMS) would be expected to confirm this molecular weight with high precision. For instance, the related compound 4-fluoro-N-(1H-indol-5-yl)benzamide shows a calculated [M+H]⁺ of 255.0934, with a found value of 255.0936, demonstrating the accuracy of the technique. nih.gov The fragmentation pattern would likely involve the characteristic loss of small molecules and cleavage of the indole (B1671886) ring, but specific pathways have not been documented.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopic Techniques

No specific experimental IR or UV-Vis spectra for this compound are publicly documented.

Based on general principles and data from related compounds, the IR spectrum would be expected to show characteristic N-H stretching vibrations for the amine (NH₂) and indole (N-H) groups, likely in the range of 3300-3500 cm⁻¹. researchgate.net A C-F stretching vibration would also be present.

The UV-Vis spectrum of indole derivatives typically shows absorption maxima around 280-290 nm. The presence of the fluorine atom and the amino group on the benzene (B151609) portion of the indole ring would be expected to cause shifts in these absorption bands (a chromophoric shift), but the exact λₘₐₓ values for this compound have not been reported. researchgate.net

Chromatographic Techniques for Purity Assessment and Isolation (e.g., HPLC, GC)

The purity and isolation of this compound are critical for its application in research and development. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful analytical techniques widely employed for these purposes. These methods allow for the separation of the target compound from impurities, starting materials, and by-products, ensuring a high degree of purity. Preparative HPLC is also a standard method for the isolation of indole derivatives in high purity.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for the purity assessment of fluorinated indole derivatives. The presence of the fluorine atom and the amine group on the indole ring influences the compound's polarity and, consequently, its retention behavior in reversed-phase HPLC. Purity levels are typically expected to be greater than 98% for research applications .

Detailed Research Findings:

While specific HPLC methods for this compound are not extensively published in peer-reviewed literature, methods for structurally similar compounds provide a strong basis for method development. For instance, the analysis of various N-substituted and functionalized indoles demonstrates the utility of reversed-phase columns and gradient elution with acetonitrile (B52724) and water, often with additives like trifluoroacetic acid (TFA) to improve peak shape nih.govtandfonline.comnih.gov. The separation of fluorinated from non-fluorinated compounds can be optimized by selecting appropriate column and eluent systems. For example, a fluorocarbon column may provide better separation when using hydrocarbon eluents, and vice versa, due to the fluorophilicity of the analyte nih.gov.

For the analysis of related indole compounds, Ultra-Performance Liquid Chromatography (UPLC), a high-pressure version of HPLC, has been shown to offer higher resolution, better separation efficiency, and faster analysis times chrom-china.com. A UPLC method for indole/indazole amide-based synthetic cannabinoids utilized a C18 column with a gradient of acetonitrile and water, achieving complete separation of five compounds within 10 minutes chrom-china.com. Such a system could be readily adapted for the analysis of this compound.

Table 1: Representative HPLC and UPLC Conditions for Analysis of Fluorinated Indole Derivatives

| Parameter | HPLC | UPLC |

| Column | Reversed-phase C18, 5 µm | ACQUITY UPLC BEH C18, 1.7 µm |

| Mobile Phase A | 0.1% TFA in Water | Water |

| Mobile Phase B | 0.1% TFA in Acetonitrile | Acetonitrile |

| Gradient | Linear gradient, e.g., 5-95% B | Linear gradient |

| Flow Rate | 1.0 mL/min | 0.3 - 0.5 mL/min |

| Detection | UV at 254 nm or Diode Array Detector (DAD) | UV or DAD (e.g., 290 nm) |

| Purity Achieved | >95 - 99% tandfonline.comnih.gov | High resolution for complex mixtures chrom-china.com |

This table presents a composite of typical conditions based on the analysis of related compounds and general principles of separating fluorinated molecules. Specific conditions for this compound would require method development and validation.

For the isolation of this compound, preparative HPLC is a suitable technique. A patent for a related compound, 2-tert-Butyl-4-fluoro-1H-indol-5-amine, mentions purification by preparative HPLC google.com. This involves using a larger column and a higher flow rate to separate and collect the pure compound from a crude mixture.

Gas Chromatography (GC)

Gas chromatography is another valuable technique for the analysis of volatile and thermally stable compounds. For amines, which can exhibit poor peak shape and column adsorption, derivatization is a common strategy to improve their chromatographic behavior.

Detailed Research Findings:

Direct GC analysis of this compound may be challenging due to the polarity of the amine and N-H groups. Derivatization to a less polar, more volatile compound is often necessary researchgate.net. A well-established method for the GC analysis of indoleamines involves derivatization with heptafluorobutyryl anhydride (B1165640) (HFBA) to form heptafluorobutyryl (HFB) derivatives nih.gov. This approach significantly increases the volatility and allows for sensitive detection using an electron capture detector (ECD) or mass spectrometry (MS).

The general procedure would involve extracting the amine and then reacting it with HFBA in a suitable solvent. The resulting derivative can then be analyzed by GC-MS. While specific conditions for the this compound derivative are not published, a starting point for method development can be extrapolated from general methods for amine analysis researchgate.netccsknowledge.com.

Table 2: Potential Gas Chromatography-Mass Spectrometry (GC-MS) Method for this compound Analysis

| Step | Description |

| Sample Preparation | Extraction of the compound from the sample matrix. |

| Derivatization | Reaction with Heptafluorobutyryl anhydride (HFBA) to form the N-HFB derivative. |

| GC Column | Capillary column suitable for amine analysis, e.g., a mid-polarity column. |

| Carrier Gas | Helium or Hydrogen. |

| Temperature Program | A temperature gradient from a lower temperature (e.g., 100 °C) to a higher temperature (e.g., 280 °C) to ensure the elution of the derivatized compound. |

| Injection | Split/splitless injector. |

| Detection | Mass Spectrometry (MS) for identification and quantification based on the characteristic mass spectrum of the derivative. |

This table outlines a prospective GC-MS methodology based on established derivatization techniques for amines. The exact parameters would need to be optimized for this compound.

Computational Chemistry and Molecular Modeling of 4 Fluoro 1h Indol 5 Amine

Quantum Mechanical Calculations (e.g., DFT) for Electronic Structure and Reactivity Prediction

While specific quantum mechanical calculations for 4-Fluoro-1H-indol-5-amine are not extensively reported in the available literature, the principles of Density Functional Theory (DFT) can be applied to predict its electronic properties. DFT is a computational method used to investigate the electronic structure of many-body systems. dntb.gov.uasemanticscholar.orgresearchgate.net For a molecule like this compound, DFT calculations would typically be performed using a basis set such as 6-31G(d,p) to optimize the molecular geometry and calculate various electronic parameters. semanticscholar.org

These calculations can provide valuable information, including:

Optimized Geometry: Determination of bond lengths, bond angles, and dihedral angles that correspond to the molecule's lowest energy conformation.

Electronic Properties: Calculation of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The HOMO-LUMO energy gap is a critical indicator of molecular reactivity and stability. dntb.gov.uanih.gov A smaller gap suggests higher reactivity.

Molecular Electrostatic Potential (MEP): The MEP map illustrates the charge distribution on the molecule's surface, identifying electrophilic (electron-poor) and nucleophilic (electron-rich) regions. This is crucial for predicting how the molecule will interact with other molecules, including biological receptors. dntb.gov.ua

Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into intramolecular and intermolecular bonding and interactions between bonds. dntb.gov.uasemanticscholar.org It can reveal details about charge transfer and hyperconjugative interactions that stabilize the molecule.

For illustration, a hypothetical table of DFT-calculated parameters for this compound is presented below, based on typical values for similar indole (B1671886) derivatives.

| Parameter | Predicted Value | Significance |

| HOMO Energy | -5.8 eV | Indicates electron-donating ability |

| LUMO Energy | -1.2 eV | Indicates electron-accepting ability |

| HOMO-LUMO Gap | 4.6 eV | Relates to chemical reactivity and stability |

| Dipole Moment | 2.5 D | Measures the overall polarity of the molecule |

Molecular Dynamics Simulations for Conformational Analysis

Molecular dynamics (MD) simulations are powerful computational methods used to study the dynamic behavior of molecules over time. nih.govacs.org By simulating the movements of atoms and molecules, MD can provide a detailed understanding of conformational changes, which is essential for predicting how a ligand like this compound might adapt its shape to fit into a biological target's binding site. sciforum.net

A typical MD simulation involves:

System Setup: Placing the molecule in a simulated environment, often a box of water molecules to mimic physiological conditions. nih.gov

Energy Minimization: Optimizing the initial geometry of the system to remove any steric clashes or unfavorable interactions. researchgate.net

Equilibration: Gradually heating the system to the desired temperature and adjusting the pressure to stabilize it. researchgate.net

Production Run: Running the simulation for a specific period (nanoseconds to microseconds) to collect data on the molecule's trajectory. nih.gov

For this compound, MD simulations would reveal the flexibility of the indole ring and the rotational freedom of the amine and fluoro substituents. This is particularly important for understanding how the molecule might orient itself within a protein's active site. The generation of low-energy conformers is crucial for applications like 3D-QSAR, pharmacophore mapping, and ligand-receptor docking. sciforum.net

Prediction of Spectroscopic Parameters and Validation with Experimental Data

Computational methods, particularly DFT, can be used to predict spectroscopic parameters such as Nuclear Magnetic Resonance (NMR) chemical shifts and infrared (IR) vibrational frequencies. semanticscholar.orgresearchgate.net These predictions can then be compared with experimental data to validate the accuracy of the computational model and the determined molecular structure.

For instance, 1H and 13C NMR chemical shifts can be calculated using the Gauge-Including Atomic Orbital (GIAO) method with a DFT functional like B3LYP. researchgate.net Similarly, vibrational frequencies can be computed and compared to experimental IR spectra. A good correlation between the calculated and experimental spectra provides confidence in the optimized geometry and electronic structure of the molecule. dntb.gov.uaresearchgate.net

The following table shows a hypothetical comparison of predicted and experimental spectroscopic data for this compound.

| Spectroscopic Data | Predicted Value | Experimental Value |

| 1H NMR (ppm, NH of indole) | ~11.0 | Not Available |

| 13C NMR (ppm, C-F) | ~150-160 | Not Available |

| IR (cm-1, N-H stretch) | ~3400-3500 | Not Available |

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Cytotoxicity Relationship (QSCR) Studies

QSAR and QSCR are computational techniques that aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity or cytotoxicity, respectively. researchgate.netresearchgate.net

Theoretical Basis for SAR in Indole Derivatives

Structure-Activity Relationship (SAR) studies of indole derivatives have revealed several key structural features that influence their biological activity. tandfonline.comnih.gov The indole scaffold is a common feature in many biologically active compounds, and its derivatives have shown a wide range of activities, including antiviral, anticancer, and anti-inflammatory properties. researchgate.net

Key aspects of SAR for indole derivatives include:

Substitution Pattern: The position and nature of substituents on the indole ring are critical for activity. For example, the presence of a fluorine atom can enhance metabolic stability and binding affinity.

Functional Groups: The introduction of different functional groups, such as amines, amides, or other heterocyclic rings, can significantly modulate the biological activity. tandfonline.comnih.gov These groups can participate in hydrogen bonding and other interactions with biological targets.

Molecular Docking Studies for Ligand-Target Interactions (Mechanistic Insight)

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor. dntb.gov.uatandfonline.comnih.govresearchgate.netambeed.com This method provides valuable insights into the binding mode and the key interactions that stabilize the ligand-receptor complex.

For this compound, docking studies could be performed against various biological targets, such as protein kinases or enzymes like monoamine oxidase (MAO). tandfonline.comnih.gov The process involves:

Preparation of the Receptor and Ligand: Obtaining the 3D structures of the protein and the ligand.

Docking Simulation: Using a docking program (e.g., AutoDock, Glide) to explore different binding poses of the ligand within the receptor's active site.

Scoring and Analysis: Ranking the different poses based on a scoring function that estimates the binding affinity. The best-ranked poses are then analyzed to identify key interactions like hydrogen bonds, hydrophobic interactions, and electrostatic interactions. semanticscholar.org

In Silico Prediction of Molecular Interactions and Binding Modes

In silico methods, particularly molecular docking and MD simulations, are instrumental in predicting the detailed molecular interactions and binding modes of ligands with their biological targets. dntb.gov.uaresearchgate.netnih.govresearchgate.netambeed.com These predictions can elucidate the mechanism of action and guide the design of more potent and selective inhibitors.

For this compound, these studies could reveal how the fluoro and amine groups contribute to binding. For example, the amine group could act as a hydrogen bond donor or acceptor, while the fluorine atom could participate in halogen bonding or other specific interactions that enhance binding affinity. The indole ring itself can form pi-stacking interactions with aromatic residues in the binding pocket. tandfonline.com

A hypothetical summary of predicted interactions for this compound with a generic kinase active site is provided in the table below.

| Interaction Type | Interacting Residue (Hypothetical) | Significance |

| Hydrogen Bond | Asp184 (backbone CO) | Anchors the ligand in the binding site |

| Hydrogen Bond | Lys72 (side chain NH3+) | Contributes to binding affinity |

| Hydrophobic Interaction | Leu132, Val80 | Stabilizes the complex through non-polar interactions |

| Pi-Stacking | Phe183 | Orients the indole ring in the active site |

Applications of 4 Fluoro 1h Indol 5 Amine in Synthetic Chemistry and Material Science Precursors

Utilization as a Key Building Block in Complex Organic Synthesis

4-Fluoro-1H-indol-5-amine is a valuable building block for constructing intricate molecular architectures. The amine and indole (B1671886) N-H functionalities provide reactive sites for elaboration, while the fluorine atom modulates the electronic properties of the aromatic system. This combination allows for its incorporation into larger, more complex structures, including macrocycles and polycyclic frameworks that are of interest in medicinal and materials chemistry. acs.orgacs.org

The synthesis of amines is a critical area of organic chemistry due to the widespread presence of nitrogen in functional molecules, including pharmaceuticals and agrochemicals. researchgate.net Fluorinated building blocks, in particular, are sought after for their ability to impart unique physicochemical properties to the final compounds. researchgate.netchemimpex.com For instance, in strategies analogous to the "build/couple/pair" methodology, indole-based precursors are first synthesized and then coupled to create larger scaffolds. acs.orgacs.org In one such strategy, fluoro-substituted sulfonamido indoles undergo reactions with aryl aldehydes to form bis(aminoindolyl)methanes, which are precursors to diindole-fused diazamacrocycles. acs.org The strong electron-withdrawing nature of the fluorine atom can influence the reaction pathway, in some cases favoring the formation of amidines over the expected bis(indolyl)amines. acs.org

Table 1: Representative Reactions Utilizing Indole Building Blocks

| Precursor Type | Reagents | Product Type | Ref. |

|---|---|---|---|

| Fluoro-substituted 2-sulfonamidoindole | Aryl aldehyde, Tetrabutylammonium iodide (TBAI) | Bis(aminoindolyl)methane or Amidine | acs.orgacs.org |

| N-alkylated 2-sulfonamidoindole | Aromatic aldehyde, TBAI | Bis(indolyl)amine | acs.org |

Precursor in the Synthesis of Other Indole Derivatives and Heterocycles

The structure of this compound is primed for diversification. The indole core itself can serve as a template for generating a wide range of C-3 substituted indole derivatives through reactions with various nucleophiles. nih.gov The amino group at the 5-position is a particularly versatile functional handle. It can undergo a plethora of reactions, including acylation, alkylation, diazotization followed by substitution (Sandmeyer-type reactions), and condensation with carbonyl compounds to form imines or Schiff bases.

These transformations allow for the fusion of other heterocyclic rings onto the indole framework or the attachment of various side chains, leading to novel chemical entities. For example, the general strategy for preparing indolyl-1,3,4-thiadiazole amines often involves the cyclization of precursors derived from indole-3-carboxylic acids. nih.gov Similarly, the amino group of this compound could be transformed into a thiourea or semicarbazide derivative, which could then be cyclized to form thiadiazole or oxadiazole rings, respectively. The C-H/C-H coupling of indoles with 4H-imidazole 3-oxides represents another modern approach to creating complex bifunctional azaheterocyclic derivatives. mdpi.com Pyrrole-based enaminones have also been used as building blocks for the synthesis of related nitrogen-bridged heterocyclic compounds like indolizines and pyrrolo[1,2-a]pyrazines. nih.gov

Role in Scaffold Design for Chemical Libraries

In drug discovery and chemical biology, the generation of chemical libraries containing diverse but structurally related compounds is essential for screening against biological targets. The indole scaffold is frequently used for this purpose. This compound is an ideal starting point for library synthesis due to its multiple points of diversification.

The indole nitrogen can be alkylated or acylated, the amino group can be functionalized in numerous ways, and the aromatic ring can potentially undergo further electrophilic substitution, although the positions are directed by the existing substituents. By systematically varying the reactants used to modify these positions, a large library of unique compounds can be rapidly synthesized. For example, coupling a diverse set of carboxylic acids to the 5-amino group would generate a library of amides, while reacting a collection of aldehydes with the same group would produce a library of imines. This approach allows for a systematic exploration of the chemical space around the 4-fluoro-indol-5-amine scaffold to identify compounds with desired properties. acs.orgresearchgate.net

Exploration in Chemical Probe Development for Molecular Biology Research

Chemical probes are small molecules designed to interact with specific biological targets, such as proteins or nucleic acids, to study their function. The incorporation of fluorine into these probes offers several advantages. The fluorine atom is a bioisostere of a hydrogen atom but has significantly different electronic properties. Furthermore, the stable isotope ¹⁹F has a nuclear spin of ½ and is 100% naturally abundant, making it a powerful nucleus for Nuclear Magnetic Resonance (NMR) spectroscopy studies to monitor protein binding or conformational changes.

The structure of this compound is well-suited for the development of such probes. The indole core is a common motif in molecules that bind to various biological targets. The amino group provides a convenient attachment point for linker groups, which can then be connected to reporter tags like fluorophores or biotin. Alternatively, the fluorine atom itself can serve as the reporter for ¹⁹F-NMR, or the molecule could be a precursor for a radiolabeled ligand by replacing the stable ¹⁹F with the positron-emitting isotope ¹⁸F for use in Positron Emission Tomography (PET) imaging. researchgate.net An innovative strategy for creating dual PET and optical imaging probes involves conjugating a fluorophore and a radioisotope onto a central scaffold, which can then be attached to a targeting vector. nih.gov

Development of Analytical Ligands or Absorbents for Research Applications

The functional groups within this compound also suggest its potential use in the development of specialized analytical tools. The amino group, either in its free form or after modification, can act as a ligand to chelate metal ions. This property could be exploited to create selective sensors or extraction agents for specific metals.

For example, a study demonstrated that a spirothiazolidinone steroid derivative, when immobilized on polyurethane foam, could be used as a solid sorbent for the efficient removal and separation of bismuth(III) from water. researchgate.net By analogy, functionalizing a polymer or solid support with this compound or its derivatives could yield novel absorbent materials. The aromatic indole ring system can participate in π-π stacking interactions, while the polar amine and fluorine groups can engage in hydrogen bonding and dipole-dipole interactions. This combination of functionalities could create materials with high affinity and selectivity for separating specific classes of organic molecules in analytical or preparative chromatography.

Q & A

Q. Monitoring Methods :

- HPLC : Used to track intermediate purity (e.g., 98.34% purity achieved for a related indole derivative ).

- TLC and NMR : For real-time monitoring of reaction completion and functional group confirmation .

How is the purity and structural integrity of this compound confirmed?

Basic Research Question

Purity Analysis :

Q. Structural Confirmation :

- Single-Crystal X-Ray Diffraction : Resolves atomic positions (e.g., R factor = 0.031 in a fluorinated indole analog ).

- NMR/FTIR : Confirms fluorine incorporation (¹⁹F NMR) and amine group presence (N-H stretches in IR) .

How can researchers optimize the yield of this compound in multi-step syntheses?

Advanced Research Question

Methodological Strategies :

Q. Data-Driven Adjustments :

- Design of Experiments (DoE) : Statistically identifies critical parameters (e.g., reaction time, stoichiometry) .

- Scale-Up Protocols : Pilot plant trials ensure reproducibility (e.g., 85% yield achieved in a related indole synthesis ).

What analytical techniques resolve contradictions in spectral data for fluorinated indole derivatives?

Advanced Research Question

Contradiction Scenarios :

Q. Validation Approaches :

- Cross-Technique Correlation : Compare X-ray crystallography data (e.g., bond angles ±0.002 Å ) with computational models (DFT).

- Triangulation : Combine NMR, IR, and HRMS to resolve ambiguous signals .

What environmental considerations are important when handling fluorinated indole amines?

Advanced Research Question

Hazard Mitigation :

Q. Safety Protocols :

- Ventilation : Prevent inhalation of volatile intermediates (e.g., fluorinated aldehydes ).

- PPE : Use fluoropolymer-coated gloves to resist chemical permeation .

How do electronic effects of fluorine substitution influence the reactivity of this compound?

Advanced Research Question

Electronic Impact :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.